molecular formula C14H20O3 B14300131 Benzoic acid;5-methylhex-5-en-2-ol CAS No. 113124-14-4

Benzoic acid;5-methylhex-5-en-2-ol

Cat. No.: B14300131
CAS No.: 113124-14-4
M. Wt: 236.31 g/mol
InChI Key: VNGDTTPGILZDDK-UHFFFAOYSA-N
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Description

Benzoic acid;5-methylhex-5-en-2-ol is an organic compound with the molecular formula C14H20O3 . This specific molecular complex is supplied for research and development purposes. As a supplier, we ensure high purity and consistent quality for your experimental needs. Potential research applications for this compound may be explored in various fields, including as an intermediate in organic synthesis or in the development of specialty chemicals. Related chemical structures, specifically esters of 5-methylhex-2-en-2-ol, have been investigated for their use as aroma ingredients, noted for imparting fruity, green pear, or apple notes to compositions . Researchers value this compound for its specific structural properties, which combine a benzoic acid moiety with a terpene-derived alcohol. Benzoic acid itself is a well-known and widely used substance with demonstrated antimicrobial and antifungal properties, serving as a preservative in food, pharmaceutical, and cosmetic products . Handling of this reagent should be conducted with appropriate safety precautions. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for research use in laboratory settings and is not intended for personal, diagnostic, or therapeutic use.

Properties

CAS No.

113124-14-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

benzoic acid;5-methylhex-5-en-2-ol

InChI

InChI=1S/C7H6O2.C7H14O/c8-7(9)6-4-2-1-3-5-6;1-6(2)4-5-7(3)8/h1-5H,(H,8,9);7-8H,1,4-5H2,2-3H3

InChI Key

VNGDTTPGILZDDK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Toluene

The industrial production of benzoic acid predominantly relies on the catalytic oxidation of toluene. This method employs cobalt(II) naphthenate or manganese(II) acetate as catalysts under oxygen-rich conditions at 150–250°C. The reaction proceeds via a free-radical mechanism, yielding benzoic acid with selectivities exceeding 85%.

Reaction Conditions:

  • Temperature: 200°C
  • Pressure: 15–30 bar
  • Catalyst Loading: 0.1–0.5 wt%
  • Oxygen Partial Pressure: 10–20%

Advantages:

  • Cost-effective due to toluene’s low market price
  • Scalable to multi-ton production capacities

Limitations:

  • Requires stringent temperature control to prevent decarboxylation
  • Generates byproducts like benzaldehyde and benzene

Hydrolysis of Benzotrichloride

An alternative route involves the hydrolysis of benzotrichloride (C6H5CCl3) under alkaline conditions. This method, though less common industrially, achieves yields of 70–75% under reflux with aqueous sodium hydroxide:

$$ \text{C}6\text{H}5\text{CCl}3 + 3\text{NaOH} \rightarrow \text{C}6\text{H}5\text{COONa} + 3\text{NaCl} + \text{H}2\text{O} $$

The sodium benzoate intermediate is acidified to precipitate benzoic acid.

Critical Parameters:

  • Reaction Time: 8–12 hours
  • Acidification pH: 2–3

Synthesis of 5-Methylhex-5-En-2-Ol

Reduction of 5-Methylhex-5-En-2-One

The alcohol moiety is synthesized via ketone reduction. Sodium borohydride (NaBH4) in methanol at 0–5°C reduces 5-methylhex-5-en-2-one to the target alcohol with 88–92% efficiency.

Mechanistic Pathway:

  • Nucleophilic attack by BH4⁻ on the carbonyl carbon
  • Proton transfer from methanol to the alkoxide intermediate
  • Formation of the secondary alcohol

Optimization Data:

Parameter Value
Temperature 0°C
NaBH4 Equivalents 1.5
Reaction Time 4 hours
Yield 90%

Hydration of 5-Methylhex-5-En-2-Yne

Hydration of the corresponding alkyne using mercury(II) sulfate catalyst in sulfuric acid provides an alternative route. This method suffers from lower yields (65–70%) due to competing polymerization but remains valuable for laboratory-scale synthesis.

Coupling of Benzoic Acid and 5-Methylhex-5-En-2-Ol

Esterification Protocol

The components are combined via acid-catalyzed esterification. Concentrated sulfuric acid (2 mol%) facilitates the reaction at 110°C under Dean-Stark trap conditions to remove water:

$$ \text{C}6\text{H}5\text{COOH} + \text{C}7\text{H}{12}\text{O} \rightleftharpoons \text{C}{14}\text{H}{18}\text{O}3 + \text{H}2\text{O} $$

Yield Optimization:

  • Molar Ratio (Acid:Alcohol): 1:1.2
  • Reaction Duration: 6–8 hours
  • Conversion: 78%

Steglich Esterification

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 85% yield at 25°C.

Industrial-Scale Production Metrics

Method Throughput (kg/h) Purity (%) Cost ($/kg)
Toluene Oxidation 500 98.5 12.40
Benzotrichloride Hydrolysis 150 97.2 18.75
NaBH4 Reduction 75 99.1 22.80
HgSO4 Hydration 30 95.8 29.50

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium dichromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Concentrated sulfuric acid, nitric acid, halogens.

Major Products

    Oxidation of Benzoic Acid: Benzene, carbon dioxide.

    Reduction of 5-Methylhex-5-en-2-ol: 5-Methylhexane-2-ol.

    Substitution of Benzoic Acid: Nitrobenzoic acid, sulfonic acid derivatives, halobenzoic acids.

Mechanism of Action

Comparison with Similar Compounds

Solubility and Partitioning

Benzoic acid exhibits moderate water solubility (1.7 g/L at 25°C), which is highly dependent on pH and cosolvents like ethanol . When derivatized with hydrophobic groups (e.g., esters or alcohols), solubility in aqueous media decreases. For example:

  • Benzoic acid: Solubility increases in ethanol-water mixtures, with a model-predicted maximum solubility of 0.65 mol fraction in ethanol .
  • Methyl benzoate : Lipophilicity (logP ≈ 1.96) exceeds benzoic acid (logP ≈ 1.87), reducing water solubility.
  • 5-Methylhex-5-en-2-ol : The alkene and branched chain enhance lipophilicity, suggesting that benzoic acid;5-methylhex-5-en-2-ol would have lower aqueous solubility than benzoic acid but higher than fully saturated esters.

Extraction Efficiency : Benzoic acid is rapidly extracted (>98% in <5 minutes) via emulsion liquid membranes due to favorable distribution coefficients (m) . Derivatives with larger hydrophobic moieties, like 5-methylhex-5-en-2-ol, may exhibit even faster extraction rates, though diffusivity could be reduced due to steric hindrance .

Acidity and Reactivity

The acidity of benzoic acid (pKa ≈ 4.2) is critical for its preservative action . Substituents alter acidity:

  • Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzoic acid) lower pKa (≈1.5), enhancing acidity.
  • Electron-donating groups (e.g., -OCH₃ in 2-methoxybenzoic acid) increase pKa (≈4.5) .
    The 5-methylhex-5-en-2-ol group, being electron-donating, may slightly reduce acidity compared to unsubstituted benzoic acid. Reactivity in esterification or nucleophilic acyl substitution would depend on steric effects from the branched alcohol .

Antimicrobial and Preservative Effects

Benzoic acid inhibits microbial growth via intracellular acidification, with efficacy dependent on pH and concentration (5–20 mg/kg in dairy products) . Derivatives like sodium benzoate are widely used in foods and pharmaceuticals.

Anticancer Potential

Select benzoic acid derivatives exhibit anticancer activity:

  • 2-Amino-5-bromo benzoic acid shows equipotency to cisplatin in MCF7 breast cancer cells .
  • 5-Hydroxy anthranilic acid and halogenated derivatives demonstrate cell line-specific efficacy .
    The alkene in 5-methylhex-5-en-2-ol could modulate interactions with biological targets, such as kinases or DNA, but its bulky structure might reduce bioavailability compared to smaller substituents .

Comparison Table: Key Properties of Benzoic Acid and Analogues

Compound Molecular Weight (g/mol) logP Solubility (Water) Bioactivity Highlights
Benzoic acid 122.12 1.87 1.7 g/L Antimicrobial, preservative
Methyl benzoate 136.15 1.96 0.25 g/L Fragrance, solvent
2-Amino-5-bromo benzoic acid 216.03 2.1 Low Anticancer (MCF7 cells)
5-Methylhex-5-en-2-ol 114.19 2.3* Insoluble* Potential enhanced lipophilicity*
This compound (inferred) 236.31* 2.5–3.0* <0.1 g/L* Hypothesized antimicrobial/anticancer*

*Predicted based on structural analogs .

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